p-Butoxybenzylidene p-hexylaniline
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Overview
Description
p-Butoxybenzylidene p-hexylaniline: is an organic compound with the molecular formula C23H31NO and a molecular weight of 337.4983 g/mol . It is a member of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is known for its liquid crystalline properties, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Butoxybenzylidene p-hexylaniline typically involves the condensation reaction between p-butoxybenzaldehyde and p-hexylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Butoxybenzylidene p-hexylaniline can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Butoxybenzylidene p-hexylaniline is used in the study of liquid crystalline materials due to its mesogenic properties. It serves as a model compound for understanding the behavior of liquid crystals and their phase transitions .
Biology and Medicine: While specific biological applications of this compound are limited, its structural analogs are often explored for their potential in drug design and development.
Industry: In the industrial sector, this compound is utilized in the formulation of advanced materials, including liquid crystal displays (LCDs) and other optoelectronic devices. Its ability to form stable liquid crystalline phases makes it valuable in the development of high-performance materials .
Mechanism of Action
The mechanism of action of p-Butoxybenzylidene p-hexylaniline is primarily related to its ability to form liquid crystalline phases. The compound’s molecular structure allows it to align in specific orientations under certain conditions, leading to the formation of nematic or smectic phases. These phases are characterized by their unique optical and electronic properties, which are exploited in various applications .
Comparison with Similar Compounds
- p-Methoxybenzylidene p-hexylaniline
- p-Ethoxybenzylidene p-hexylaniline
- p-Propoxybenzylidene p-hexylaniline
Comparison: p-Butoxybenzylidene p-hexylaniline is unique among its analogs due to the presence of the butoxy group, which influences its liquid crystalline properties. Compared to p-Methoxybenzylidene p-hexylaniline and p-Ethoxybenzylidene p-hexylaniline, the butoxy derivative exhibits different phase transition temperatures and mesophase stability. These differences are attributed to the varying lengths and steric effects of the alkoxy substituents .
Properties
CAS No. |
39777-12-3 |
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Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-N-(4-hexylphenyl)methanimine |
InChI |
InChI=1S/C23H31NO/c1-3-5-7-8-9-20-10-14-22(15-11-20)24-19-21-12-16-23(17-13-21)25-18-6-4-2/h10-17,19H,3-9,18H2,1-2H3 |
InChI Key |
OFIBDXCRLAWBQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
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